molecular formula C21H17ClN2O2 B2587167 1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one CAS No. 1005300-82-2

1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2587167
CAS RN: 1005300-82-2
M. Wt: 364.83
InChI Key: HBAQPWMAOVKFIY-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridinones, which are known for their diverse biological activities. In

Scientific Research Applications

Novel Synthon for Heterocycles Synthesis

Katritzky et al. (2000) introduced a novel three-carbon synthon for the efficient synthesis of benzothiazoles, pyrido[1,2-a]indoles, and other heterocycles, indicating a general and efficient approach for heterocyclizations and benzannelations. This research demonstrates the versatility of synthons in constructing complex molecules with potential applications in drug discovery and material science (Katritzky et al., 2000).

Crystal Structure Analysis

Vishnupriya et al. (2014) explored the crystal structure of a compound closely related to the target molecule, revealing the dihedral angles between the central pyridine ring and the pendant rings. This study underscores the importance of crystallography in understanding molecular conformation and its implications in material and pharmaceutical sciences (R. Vishnupriya et al., 2014).

Vapour Phase Chemistry

Nierop and Louw (2010) discussed the vapor-phase chemistry of arenes, presenting a method for the cyanation of benzene derivatives. This work has implications for industrial chemistry, particularly in developing more efficient processes for synthesizing organic compounds (K. Nierop, R. Louw, 2010).

Palladacycles in Catalysis

Singh et al. (2017) reported on palladacycles with indole cores, highlighting their synthesis and application as catalysts in coupling reactions. This research contributes to the field of catalysis, offering new avenues for the development of efficient and selective catalysts (M. Singh et al., 2017).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-18-9-3-1-7-16(18)14-23-12-5-8-17(20(23)25)21(26)24-13-11-15-6-2-4-10-19(15)24/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAQPWMAOVKFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one

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